molecular formula C6H2BrCl3Zn B14875887 2,3,5-TrichlorophenylZinc bromide

2,3,5-TrichlorophenylZinc bromide

Cat. No.: B14875887
M. Wt: 325.7 g/mol
InChI Key: PFKCLQKNMRFBQJ-UHFFFAOYSA-M
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Description

2,3,5-TrichlorophenylZinc bromide is an organozinc reagent characterized by a trichlorophenyl group bonded to a zinc bromide moiety. Such aryl zinc bromides are pivotal in cross-coupling reactions (e.g., Negishi coupling) for synthesizing biaryl structures, pharmaceuticals, and agrochemicals. The electron-withdrawing trichlorophenyl substituent enhances stability and influences reactivity, making it valuable in selective bond-forming processes .

Properties

Molecular Formula

C6H2BrCl3Zn

Molecular Weight

325.7 g/mol

IUPAC Name

bromozinc(1+);1,2,4-trichlorobenzene-6-ide

InChI

InChI=1S/C6H2Cl3.BrH.Zn/c7-4-1-2-5(8)6(9)3-4;;/h1,3H;1H;/q-1;;+2/p-1

InChI Key

PFKCLQKNMRFBQJ-UHFFFAOYSA-M

Canonical SMILES

C1=[C-]C(=C(C=C1Cl)Cl)Cl.[Zn+]Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-TrichlorophenylZinc bromide can be synthesized through the reaction of 2,3,5-trichlorophenyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,3,5-Trichlorophenyl bromide+Zn2,3,5-TrichlorophenylZinc bromide\text{2,3,5-Trichlorophenyl bromide} + \text{Zn} \rightarrow \text{2,3,5-TrichlorophenylZinc bromide} 2,3,5-Trichlorophenyl bromide+Zn→2,3,5-TrichlorophenylZinc bromide

Industrial Production Methods

In an industrial setting, the production of 2,3,5-TrichlorophenylZinc bromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2,3,5-TrichlorophenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the organozinc compound with an aryl or vinyl halide in the presence of a palladium catalyst.

Common Reagents and Conditions

    Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.

    Conditions: The reaction is typically carried out in a solvent like THF or toluene, under an inert atmosphere, and at elevated temperatures (50-100°C).

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2,3,5-TrichlorophenylZinc bromide has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2,3,5-TrichlorophenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc compound. This complex undergoes transmetalation, where the 2,3,5-trichlorophenyl group is transferred to the palladium. The palladium then facilitates the coupling with an aryl or vinyl halide, forming the desired product.

Comparison with Similar Compounds

2-ChlorophenylZinc Bromide
  • Synthesis : Prepared via zinc dust, cobalt bromide, and 2-bromochlorobenzene in acetonitrile, yielding ~75% .
4-Aryl-2-(2,3,5-Trichlorophenyl)-1,3-Thiazoles
  • Synthesis : Derived from 2,3,5-trichlorobenzenecarbothioamide and phenacyl bromide/dichloroacetone, forming antimicrobial thiazole derivatives .
  • Key Difference : Unlike the zinc bromide reagent, these thiazoles are bioactive heterocycles with antibacterial and antifungal properties, highlighting divergent applications despite shared trichlorophenyl motifs .
TCPIP (2-(2,3,5-Trichlorophenyl)-1H-Imidazo[4,5-f][1,10]phenanthroline)

Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Key Functional Groups Primary Application
2,3,5-TrichlorophenylZinc Bromide* ~320 (estimated) Zn-Br, C₆H₂Cl₃ Cross-coupling reactions
2-ChlorophenylZinc Bromide 220.3 Zn-Br, C₆H₄Cl Organic synthesis
3,4,5-Trifluorobenzyl Bromide 225.01 C₇H₄BrF₃ Fluorinated building block
TCPIP ~450 (estimated) Ru complex, C₁₇H₈Cl₃N₄ Anticancer agent

*Estimated based on analogous structures.

Key Observations:
  • Halogen Effects: Trichlorophenyl groups confer greater electron-withdrawing effects than mono- or dihalogenated analogs, altering redox potentials and stability in organometallic reactions.
  • Bioactivity : Thiazoles and Ru complexes with trichlorophenyl groups prioritize bioactivity, whereas zinc bromides focus on synthetic utility .

Catalytic and Yield Considerations

  • Catalysts : Cobalt bromide is critical for synthesizing 2-chlorophenylzinc bromide (75% yield) , while thiazole derivatives rely on condensation without metal catalysts .

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